
Acide 3-(1H-1,2,3-triazol-1-yl)thiophène-2-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-1,2,3-triazol-1-yl)thiophene-2-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with a triazole moiety and a carboxylic acid group.
Applications De Recherche Scientifique
3-(1H-1,2,3-triazol-1-yl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mécanisme D'action
Target of Action
Compounds containing the 1,2,3-triazole moiety are known to bind with a variety of enzymes and receptors, showing versatile biological activities . They have been reported to interact with the amino acids present in the active site of EGFR receptors .
Mode of Action
It is known that 1,2,3-triazole derivatives can interact with their targets through various interactions like electrostatic interaction, pi-anion interaction, h-bonding, and van der waals interaction .
Biochemical Pathways
One of the triazole derivatives was found to interact with the amino acids present in the active site of egfr receptors , which could potentially affect the EGFR signaling pathway.
Pharmacokinetics
1,2,3-triazole-based scaffolds are known for their chemical stability, effective dipole moment, capability of hydrogen bonding, and aromatic character, which enhance their ability and solubility to interact with biomolecular targets and make them highly stable to metabolic degradation .
Result of Action
One of the triazole derivatives was found to exhibit promising antibacterial activity . Another derivative was found to induce apoptosis in BT-474 cells .
Action Environment
The stability and biocompatibility of 1,2,3-triazole-based scaffolds are well-known , suggesting that they may be relatively stable under various environmental conditions.
Analyse Biochimique
Biochemical Properties
3-(1H-1,2,3-triazol-1-yl)thiophene-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The compound’s triazole ring can form hydrogen bonds with amino acid residues in the active sites of enzymes, influencing their activity. Additionally, 3-(1H-1,2,3-triazol-1-yl)thiophene-2-carboxylic acid has been shown to inhibit certain enzymes, such as acetylcholinesterase, by binding to their active sites and preventing substrate access .
Cellular Effects
The effects of 3-(1H-1,2,3-triazol-1-yl)thiophene-2-carboxylic acid on various cell types and cellular processes are diverse. This compound can modulate cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation. It also affects gene expression by interacting with transcription factors and altering the transcription of specific genes. Furthermore, 3-(1H-1,2,3-triazol-1-yl)thiophene-2-carboxylic acid influences cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 3-(1H-1,2,3-triazol-1-yl)thiophene-2-carboxylic acid exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming hydrogen bonds and other interactions that inhibit or activate enzyme activity. For example, the compound can inhibit acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and leading to increased neurotransmitter levels. Additionally, 3-(1H-1,2,3-triazol-1-yl)thiophene-2-carboxylic acid can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1H-1,2,3-triazol-1-yl)thiophene-2-carboxylic acid can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that 3-(1H-1,2,3-triazol-1-yl)thiophene-2-carboxylic acid can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression. These effects are often dose-dependent and can vary based on the experimental conditions .
Dosage Effects in Animal Models
The effects of 3-(1H-1,2,3-triazol-1-yl)thiophene-2-carboxylic acid in animal models vary with different dosages. At low doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cell signaling pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Studies have identified threshold doses at which the compound’s beneficial effects are maximized without causing significant toxicity .
Metabolic Pathways
3-(1H-1,2,3-triazol-1-yl)thiophene-2-carboxylic acid is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, which introduce hydroxyl groups to the compound, making it more water-soluble and easier to excrete. The compound can also affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels. For example, inhibition of acetylcholinesterase by 3-(1H-1,2,3-triazol-1-yl)thiophene-2-carboxylic acid can result in increased levels of acetylcholine .
Transport and Distribution
Within cells and tissues, 3-(1H-1,2,3-triazol-1-yl)thiophene-2-carboxylic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules. Studies have shown that 3-(1H-1,2,3-triazol-1-yl)thiophene-2-carboxylic acid can accumulate in certain tissues, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 3-(1H-1,2,3-triazol-1-yl)thiophene-2-carboxylic acid is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it interacts with transcription factors and influences gene expression. Alternatively, it may accumulate in the cytoplasm, where it modulates enzyme activity and cellular metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
. The reaction conditions generally include the use of a copper(I) catalyst, such as copper(I) iodide, in the presence of a base like triethylamine, and a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1H-1,2,3-triazol-1-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene-2-carbinol or thiophene-2-carbaldehyde.
Substitution: Halogenated thiophene derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Thiophene derivatives: Compounds with a thiophene ring, such as thiophene-2-carboxylic acid, have comparable chemical properties.
Uniqueness
3-(1H-1,2,3-triazol-1-yl)thiophene-2-carboxylic acid is unique due to the combination of the triazole and thiophene moieties, which confer distinct electronic and steric properties. This combination enhances its potential for diverse applications in various fields, making it a valuable compound for research and development .
Propriétés
IUPAC Name |
3-(triazol-1-yl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S/c11-7(12)6-5(1-4-13-6)10-3-2-8-9-10/h1-4H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZOINXKHGGUHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1N2C=CN=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020253-47-7 |
Source


|
| Record name | 3-(1H-1,2,3-triazol-1-yl)thiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
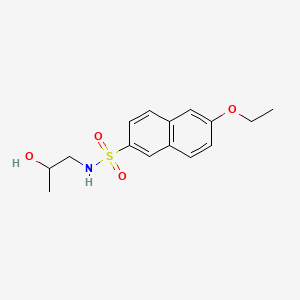
amine](/img/structure/B604815.png)





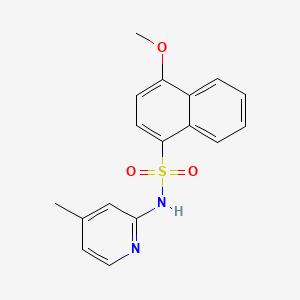
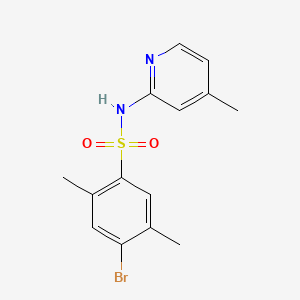

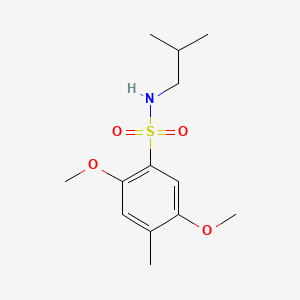

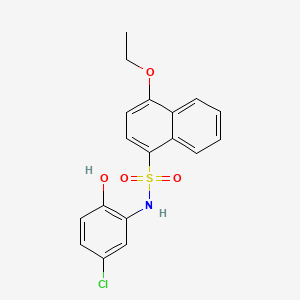
![4-{4-[(2,5-dibromophenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B604836.png)
